(Z)-5-(But-2-enyl)-2-methylpyridine (Z)-5-(But-2-enyl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 26091-12-3
VCID: VC18476790
InChI: InChI=1S/C10H13N/c1-3-4-5-10-7-6-9(2)11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3-
SMILES:
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

(Z)-5-(But-2-enyl)-2-methylpyridine

CAS No.: 26091-12-3

Cat. No.: VC18476790

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-(But-2-enyl)-2-methylpyridine - 26091-12-3

CAS No. 26091-12-3
Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 5-[(Z)-but-2-enyl]-2-methylpyridine
Standard InChI InChI=1S/C10H13N/c1-3-4-5-10-7-6-9(2)11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3-
Standard InChI Key BLUFNCNDYMJKFL-ARJAWSKDSA-N
Isomeric SMILES C/C=C\CC1=CN=C(C=C1)C
Canonical SMILES CC=CCC1=CN=C(C=C1)C

Chemical Structure and Nomenclature

Structural Characteristics

The compound’s structure consists of a pyridine core substituted with a methyl group at position 2 and a (Z)-but-2-enyl chain at position 5. The (Z)-configuration denotes that the higher-priority groups (the pyridine ring and the terminal methyl group of the butenyl chain) are on the same side of the double bond . Key structural identifiers include:

  • IUPAC Name: 5-[(Z)-but-2-enyl]-2-methylpyridine

  • SMILES Notation: C/C=C\CC1=CN=C(C=C1)C

  • InChI Key: BLUFNCNDYMJKFL-ARJAWSKDSA-N

The stereochemistry is achiral due to the absence of defined stereocenters, but it possesses one E/Z center .

Physical and Chemical Properties

Physicochemical Profile

The compound’s properties are summarized below:

PropertyValueSource
Molecular Weight147.22 g/mol
XLogP32.6
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bond Count2
Topological Polar Surface Area12.9 Ų

The XLogP3 value of 2.6 indicates moderate lipophilicity, suggesting potential permeability in biological systems .

Synthesis and Production

Reported Synthetic Routes

While explicit synthetic protocols for (Z)-5-(but-2-enyl)-2-methylpyridine are scarce in the literature, analogous pyridine derivatives are often synthesized via:

  • Quaternization Reactions: Alkylation of pyridine precursors with halides or alcohols, followed by reduction .

  • Cross-Coupling Strategies: Palladium-catalyzed coupling of pyridyl halides with alkenyl boronic acids .

Applications and Uses

Research Context

  • Microbial Degradation Studies: Pyridine derivatives, including this compound, are investigated for their biodegradation pathways. Arthrobacter sp. strain 68b degrades pyridine via a plasmid-encoded pyr gene cluster, though the specific role of (Z)-5-(but-2-enyl)-2-methylpyridine remains unclear .

  • Organic Synthesis Intermediate: Its structure suggests utility in constructing nitrogen-containing heterocycles, such as pyrrolidines or spirocyclic compounds .

Biological and Environmental Relevance

Microbial Interactions

The plasmid p2MP in Arthrobacter sp. 68b harbors genes for degrading pyridine and 2-methylpyridine, though direct evidence linking this compound to the pathway is absent . Enzymes like flavin-dependent monooxygenase (PyrA) catalyze oxidative ring cleavage, yielding metabolites such as succinic acid .

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